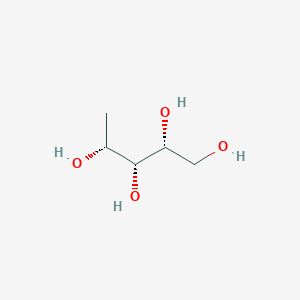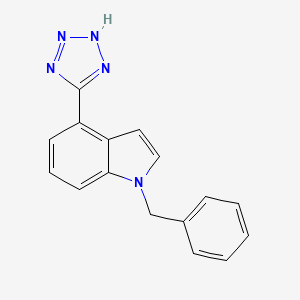
1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, also known as MPPS, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. MPPS is a sulfonamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Wissenschaftliche Forschungsanwendungen
Sulfonamide compounds, including 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, are a significant class of synthetic antibiotics known for their bacteriostatic properties. Originally used for bacterial infections treatment, their scope has expanded across various medical fields due to their presence in drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. This review delves into the research applications of sulfonamides, focusing on their utility beyond traditional antibacterial use.
Therapeutic Applications Beyond Antibiotics
Sulfonamides have found their way into several therapeutic areas, notably in combating diseases like HIV, cancer, and Alzheimer's. For instance, as antiviral HIV protease inhibitors, sulfonamides showcase their versatility beyond mere antibacterial functions. Their inclusion in anticancer agents and drugs for Alzheimer’s disease underscores the broad spectrum of sulfonamides' applicability in modern medicine (Gulcin & Taslimi, 2018).
Role in Glaucoma Treatment
In the realm of ophthalmology, sulfonamides play a crucial role in managing glaucoma. By inhibiting carbonic anhydrase, these compounds reduce intraocular pressure, a key factor in glaucoma treatment. The development of sulfonamide-based drugs for topical use, such as dorzolamide and brinzolamide, highlights the innovation in delivering effective glaucoma therapies (Masini et al., 2013).
Environmental and Analytical Perspectives
Beyond therapeutic uses, sulfonamides' environmental impact and analytical detection have garnered research interest. Studies on their persistence and degradation, particularly in aquatic environments, reflect the ongoing efforts to understand and mitigate pharmaceutical pollutants' ecological effects. Analytical methods for detecting sulfonamides in various matrices underscore the importance of monitoring these compounds' environmental presence (Liu & Mejia Avendaño, 2013).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)17(11,14)15/h2-7H,1H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHUYUGMPHMIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)




![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)
![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B1465179.png)

